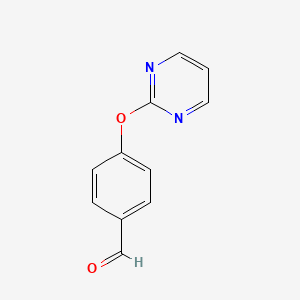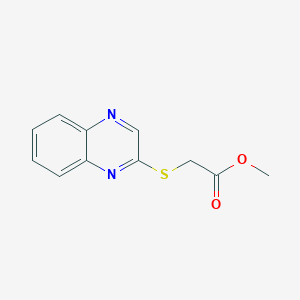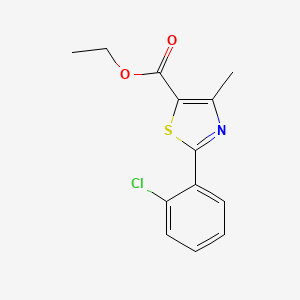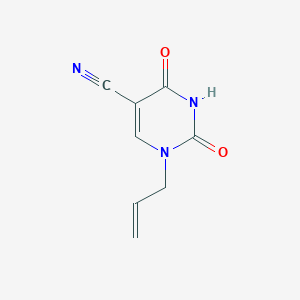
2-(Adamantan-1-yl)-2-bromoacetic acid
Übersicht
Beschreibung
2-(Adamantan-1-yl)-2-bromoacetic acid is a compound that features an adamantane structure, which is a bulky, diamondoid framework consisting of three fused cyclohexane rings in a chair conformation. This structure is known for its high thermal stability and chemical inertness due to its compact and symmetrical shape. The compound also contains a bromoacetic acid moiety, which introduces reactivity through the bromine atom and the carboxylic acid group, making it a potential intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of adamantane derivatives can be complex due to the steric hindrance provided by the adamantane framework. However, the papers provided detail several methods for synthesizing adamantane-containing compounds. For instance, the self-acylation of 1-adamantylacetic acid in trifluoroacetic anhydride, catalyzed by triflic acid, leads to various derivatives, including bis(1-adamantyl)acetoacetic acid and its esters and amides . Another approach involves the alkylation of 3-(adamantan-1-yl)-1H-1,2,4-triazole-5-thiol with chloroacetic acid esters . These methods demonstrate the versatility of adamantane chemistry and the potential pathways to synthesize 2-(adamantan-1-yl)-2-bromoacetic acid.
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by the presence of the adamantane core. Single-crystal X-ray analysis has been used to confirm the structure of some adamantane-containing compounds, such as N-benzylamide and thiouracil derivatives . The adamantane core imparts a high degree of rigidity to the molecule, which can influence the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Adamantane derivatives can undergo various chemical reactions, including acylation, alkylation, and electrophilic substitution. The self-acylation of 1-adamantylacetic acid leads to ketene formation, which can react with methanol or primary amines to yield corresponding derivatives . The synthesis of esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids involves etherification reactions in the presence of concentrated sulfuric acid . These reactions highlight the reactivity of the carboxylic acid and halogen functional groups in the presence of the adamantane core.
Physical and Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the attached functional groups. The melting points of the synthesized compounds can be determined using the open capillary method, and the elemental composition is established through elemental analysis . Spectroscopic methods such as 1H NMR, IR spectrophotometry, and gas chromatography-mass spectrometry are used to confirm the structure and purity of the compounds . The presence of the adamantane core typically results in high thermal stability and resistance to chemical reagents.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Properties
2-(Adamantan-1-yl)-2-bromoacetic acid and its derivatives are involved in various chemical transformations and have unique properties. These compounds often serve as intermediates in synthesizing more complex molecules.
Synthesis of Imidazopyridines : Adamantane derivatives like 2-(Adamantan-1-yl)-2-bromoacetic acid are crucial for synthesizing imidazopyridines, which have considerable physiological activities. Their properties are significantly influenced by the nature of substituents in the molecule (Yurchenko et al., 2001).
Chelation Applications : The compound has been used in the synthesis of novel chelators, like DOTA-mono-adamantan-1-ylamide, through nucleophilic substitution reactions. These chelators have potential applications in medical imaging and radiotherapy (Wan et al., 2015).
Creation of Adamantylated Salicylic Acids : Adamantane compounds are used to synthesize various adamantylated salicylic acids, which could have potential applications in pharmaceuticals and materials science (Shokova & Kovalev, 2021).
Biological and Pharmaceutical Potential
These compounds have been explored for their potential biological and pharmaceutical applications, especially in the development of novel drugs and therapeutic agents.
Neurological and Anti-diabetic Applications : Adamantyl-based compounds have shown promise in treatments for neurological conditions, type-2 diabetes, and possess anti-viral abilities. Their multi-dimensional value in drug design has been recognized (Kumar et al., 2015).
Anticancer and Antimicrobial Properties : Certain adamantylated pyrimidines derived from 2-(Adamantan-1-yl)-2-bromoacetic acid have shown significant anticancer and antimicrobial properties, presenting them as candidates for further medical research (Orzeszko et al., 2004).
Synthesis of β-Amino Acids : The synthesis of novel adamantane-containing β-amino acids, which are of interest in medicinal chemistry, has been facilitated by derivatives of 2-(Adamantan-1-yl)-2-bromoacetic acid (Peroković et al., 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-2-bromoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVPWDPTCICNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-yl)-2-bromoacetic acid | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

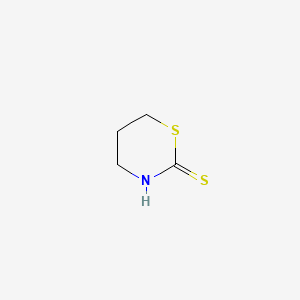

![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)
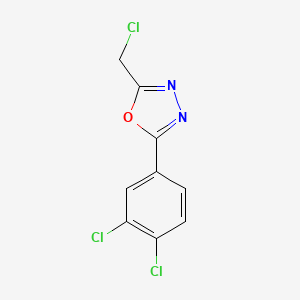
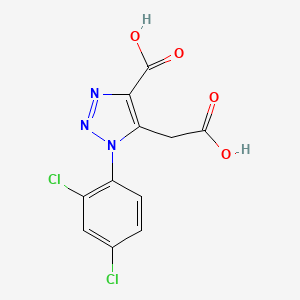
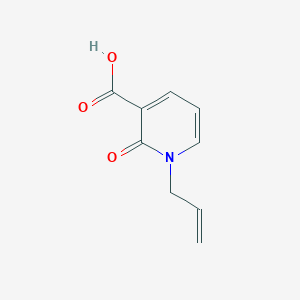
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)
![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)
